molecular formula C19H26B2ClNO4 B2596201 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester CAS No. 863868-45-5

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester

Cat. No.: B2596201
CAS No.: 863868-45-5
M. Wt: 389.49
InChI Key: RDZQPXNNBYHBHR-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is an organic compound with the molecular formula C19H26B2ClNO4. This compound is a derivative of boronic acid and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both chloro and cyano groups on the benzene ring makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester typically involves the following steps:

    Bromination: The starting material, 2-chloro-5-cyanobenzene, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Lithiation: The brominated product is then subjected to lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).

    Borylation: The lithiated intermediate is reacted with bis(pinacolato)diboron to form the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Protodeboronation: The boronic ester can be converted to the corresponding hydrocarbon by treatment with a protic acid or a base.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

    Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is used in various scientific research applications, including:

    Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.

    Material Science: In the preparation of advanced materials such as polymers and nanomaterials.

    Chemical Biology: As a tool for studying biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the coupled product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Used in similar cross-coupling reactions but lacks the chloro and cyano substituents.

    4-Bromo-2,5-dicyanobenzene-1,4-diboronic Acid Pinacol Ester: Contains bromo and cyano groups, offering different reactivity and selectivity.

Uniqueness

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is unique due to the presence of both chloro and cyano groups, which provide additional sites for functionalization and enhance its versatility in organic synthesis.

Properties

IUPAC Name

4-chloro-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26B2ClNO4/c1-16(2)17(3,4)25-20(24-16)13-10-15(22)14(9-12(13)11-23)21-26-18(5,6)19(7,8)27-21/h9-10H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZQPXNNBYHBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)B3OC(C(O3)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26B2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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